
Gonadorelin
Vue d'ensemble
Description
La gonadoreline est un décapeptide synthétique qui mime la gonadotropine-releasing hormone (GnRH) naturelle. Elle est principalement utilisée en médecine de la fertilité et pour traiter des affections telles que l'aménorrhée et l'hypogonadisme . La gonadoreline stimule la libération de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH) par l'hypophyse antérieure .
Méthodes De Préparation
La gonadoreline est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante . Le processus implique généralement les étapes suivantes :
Matière de départ : La résine Fmoc-D-Ala-Wang est utilisée comme support de départ.
Couplage : La résine réagit avec une solution d'acide aminé protégé activé pour former des liaisons peptidiques.
Clivage et purification : Le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
La gonadoreline subit diverses réactions chimiques, notamment :
Hydrolyse : La gonadoreline est métabolisée par hydrolyse.
Oxydation et réduction : Ces réactions sont moins courantes mais peuvent se produire dans des conditions spécifiques.
Substitution : La gonadoreline peut subir des réactions de substitution, en particulier au niveau des chaînes latérales des acides aminés.
Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et des enzymes spécifiques. Les principaux produits formés à partir de ces réactions sont généralement des fragments peptidiques ou des acides aminés plus petits .
Applications de recherche scientifique
La gonadoreline a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle dans des études de synthèse peptidique.
Biologie : Aide à comprendre la régulation des hormones de la reproduction.
Industrie : Utilisée dans la production de kits de diagnostic et de formulations thérapeutiques.
Mécanisme d'action
La gonadoreline agit en stimulant la synthèse et la libération de LH et de FSH par l'hypophyse antérieure . Ce processus est contrôlé par la fréquence et l'amplitude des impulsions de GnRH, ainsi que par le rétrocontrôle des androgènes et des œstrogènes . La pulsativité de la sécrétion de GnRH est essentielle à une fonction reproductrice appropriée .
Applications De Recherche Scientifique
Reproductive Medicine
Gonadorelin's primary application is in reproductive medicine, particularly in treating conditions related to infertility and hormonal imbalances.
Induction of Ovulation
This compound is used to induce ovulation in women with hypothalamic amenorrhea or hypogonadotropic hypogonadism. By mimicking the natural pulsatile release of GnRH, it stimulates the pituitary gland to secrete LH and FSH, which are essential for ovarian function and follicular development. Clinical studies have demonstrated that pulsatile administration of this compound can lead to successful ovulation in patients with these conditions .
Treatment of Delayed Puberty
In adolescents experiencing delayed puberty due to insufficient GnRH secretion, this compound therapy can effectively stimulate the onset of sexual maturation. This treatment has shown promising results in initiating pubertal development in both males and females .
Management of Amenorrhea
This compound is also employed in managing amenorrhea caused by hypothalamic dysfunction. By restoring normal gonadotropin levels, it helps in re-establishing menstrual cycles .
Veterinary Applications
This compound is extensively used in veterinary medicine, particularly in cattle breeding programs.
Embryo Transfer Programs
Research indicates that administering this compound at the time of embryo transfer significantly improves pregnancy rates. For instance, a study showed that treatment with this compound resulted in a higher pregnancy rate per embryo transfer at both 30 days (45.8% vs. 40.0%) and 60 days (43.0% vs. 37.0%) compared to control groups .
Synchronization of Estrus
This compound is utilized for synchronizing estrus in cattle, facilitating timed artificial insemination and improving reproductive efficiency on farms .
Oncology
This compound analogs have been investigated for their potential applications in oncology, particularly concerning hormone-sensitive cancers.
Prostate Cancer Treatment
Gonadotropin-releasing hormone analogs are integral to androgen deprivation therapy for prostate cancer. They suppress testosterone production by inhibiting pituitary gonadal function, which is crucial for managing advanced stages of this disease .
Breast Cancer Management
In premenopausal women diagnosed with breast cancer, this compound analogs may be used for ovarian suppression during chemotherapy regimens. This approach can help preserve fertility while effectively managing cancer progression .
Clinical Trials and Research Findings
Numerous clinical trials have explored the efficacy and safety of this compound across its applications:
- A study published in PubMed highlighted the successful use of this compound in inducing ovulation among patients with hypogonadotropic amenorrhea, showcasing its clinical relevance .
- Another trial assessed its role in improving pregnancy outcomes during embryo transfer procedures, confirming its effectiveness in veterinary applications .
Summary Table: Applications of this compound
Mécanisme D'action
Gonadorelin acts by stimulating the synthesis and release of LH and FSH from the anterior pituitary gland . This process is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens . The pulsatility of GnRH secretion is essential for proper reproductive function .
Comparaison Avec Des Composés Similaires
La gonadoreline est souvent comparée à d'autres analogues et peptides de la GnRH tels que :
Kisspeptine : Régule la sécrétion pulsatile de GnRH et influence la libération de LH et de FSH.
Triptoreline : Un autre analogue de la GnRH utilisé à des fins thérapeutiques similaires.
Gonadotropine chorionique humaine (hCG) : Utilisée dans la thérapie post-cycle et l'induction de l'ovulation.
La gonadoreline est unique en ce qu'elle mime précisément la GnRH naturelle, ce qui la rend très efficace dans les applications diagnostiques et thérapeutiques .
Activité Biologique
Gonadorelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), plays a crucial role in the regulation of reproductive hormones. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.
Overview of this compound
Chemical Structure and Properties
- Type : Synthetic decapeptide
- Chemical Formula : Not explicitly available
- Molecular Weight : Approximately 1182.6 Da
- Half-life : Very short; initial half-life is 2 to 10 minutes, terminal half-life is 10 to 40 minutes .
Mechanism of Action
this compound primarily acts as an agonist at the gonadotropin-releasing hormone receptor (GnRHR), stimulating the anterior pituitary gland to release:
- Luteinizing Hormone (LH)
- Follicle-Stimulating Hormone (FSH)
The release of these hormones is critical for normal reproductive function, influencing processes such as ovulation in females and spermatogenesis in males. The pulsatile nature of GnRH release is essential for maintaining reproductive health, as continuous exposure can lead to downregulation of GnRHR and decreased hormone production .
Clinical Applications
This compound is utilized in various therapeutic contexts:
- Induction of Ovulation : Used in women with hypothalamic amenorrhea to stimulate ovarian function.
- Treatment of Hypogonadotropic Hypogonadism : Helps restore fertility in individuals with insufficient gonadotropin levels.
- Diagnostic Tool : Employed in tests to assess pituitary function by measuring LH and FSH responses .
Table 1: Summary of Key Studies on this compound's Biological Activity
Case Studies
-
Case Study on Infertility Treatment :
A clinical trial involving women with hypothalamic amenorrhea showed that administration of this compound led to restored menstrual cycles and successful ovulation induction in 70% of participants. The study highlighted the importance of dosage timing and frequency in achieving optimal results. -
Pulsatile this compound Therapy in Male Patients :
A study involving male patients with hypogonadotropic hypogonadism indicated that treatment with a pulsatile this compound pump resulted in significant increases in serum testosterone levels and improved sperm counts over a six-month period. This approach was noted for its effectiveness compared to continuous hormone therapy .
Propriétés
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSAKCOAKORKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H75N17O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Gonadorelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.88e-02 g/L | |
Record name | Gonadorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gonadorelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids. | |
Record name | Gonadorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |
Record name | Gonadorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Luteinizing hormone-releasing factor | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Luteinizing hormone-releasing factor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gonadorelin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Luteinizing hormone releasing hormone human acetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gonadorelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gonadorelin interact with its target and what are the downstream effects?
A1: this compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH). [] It acts as an agonist at the GnRH receptor in the anterior pituitary gland. [] Binding of this compound to this receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ] These hormones play crucial roles in regulating reproductive processes, including ovulation and spermatogenesis. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C55H75N17O13 and a molecular weight of 1182.3 g/mol. []
Q3: Is there spectroscopic data available for this compound?
A3: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like mass spectrometry (LC-MS, FAB-MS) have been employed to identify this compound and its degradation products. [, ]
Q4: What is known about the stability of this compound in aqueous solutions?
A4: this compound exhibits degradation in aqueous solutions, influenced by factors like pH, temperature, and ionic strength. [] Its stability is highest at a pH of 5-5.5. [] Degradation pathways include deamidation, hydrolysis, debutylation, and epimerization. [, ]
Q5: How does the formulation of this compound impact its stability?
A5: The provided research highlights the importance of formulation for this compound stability. Lyophilized this compound acetate demonstrates superior stability compared to the hydrochloride salt. [] Research is ongoing to develop formulations with enhanced stability and bioavailability. []
Q6: How do structural modifications of this compound affect its activity and potency?
A6: Research into this compound analogues like buserelin, goserelin, and triptorelin reveals the impact of structural changes on degradation pathways and potentially on receptor binding affinity. [] Specific modifications influence the susceptibility to deamidation, debutylation, and hydrolysis. []
Q7: What is the relationship between this compound dose and LH release?
A7: Studies using bovine anterior pituitary cell cultures indicate a dose-dependent increase in LH secretion with increasing this compound concentrations. [] This underscores the compound's ability to stimulate LH release in a controlled manner. []
Q8: Does the administration route of this compound influence its effects?
A8: Comparing intramuscular, intravaginal, and subcutaneous routes of this compound administration reveals varying efficacies in inducing ovulation and LH release in different animal models. [, , , , ] This highlights the importance of route optimization for desired therapeutic outcomes. [, , , , ]
Q9: What in vitro models have been used to study this compound's effects?
A9: Bovine anterior pituitary cell cultures provide a valuable in vitro model to study this compound's effects on LH and FSH secretion in a controlled environment. [] This approach enables researchers to investigate dose-responses and cellular mechanisms. []
Q10: What animal models have been employed in this compound research?
A10: A range of animal models, including cattle, mares, sheep, goats, rabbits, and llamas, have been used to investigate this compound's effects on reproductive processes like ovulation, luteal development, and pregnancy rates. [, , , , , , , , , , , ] These models help bridge the gap between in vitro findings and clinical applications. [, , , , , , , , , , , ]
Q11: What is known about the safety profile of this compound?
A11: While generally considered safe, rare cases of anaphylaxis following this compound administration have been reported. [] This underscores the need for caution and appropriate medical supervision during its use. []
Q12: What analytical methods are employed to quantify this compound?
A12: High-performance liquid chromatography (HPLC) plays a crucial role in determining the purity and stability of this compound in various formulations. [] Mass spectrometry techniques, including LC-MS and FAB-MS, are instrumental in identifying this compound and characterizing its degradation products. [, ] Radioimmunoassay (RIA) is another technique employed to measure hormone levels, such as testosterone, in response to this compound treatment. []
Q13: Are there alternatives to this compound for inducing ovulation?
A13: Research explores alternative approaches for ovulation induction, including natural mating and the use of other hormones like equine chorionic gonadotropin (eCG). [, ] Comparing the efficacy and practicality of these methods is crucial for optimizing reproductive management strategies. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.